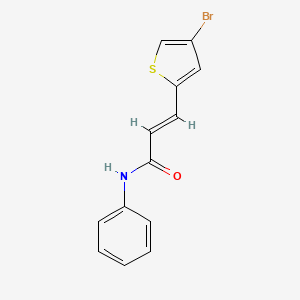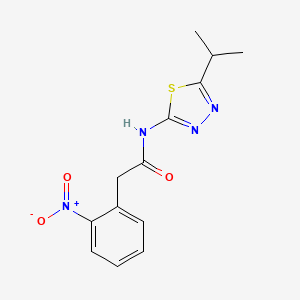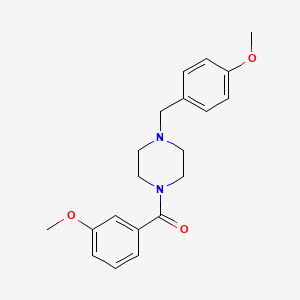
3-(4-bromo-2-thienyl)-N-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromo-2-thienyl)-N-phenylacrylamide is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
作用機序
The exact mechanism of action of 3-(4-bromo-2-thienyl)-N-phenylacrylamide is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters such as gamma-aminobutyric acid (GABA) and serotonin in the brain. It may also interact with various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in animal models. It has been reported to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant activities. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which may account for its anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 3-(4-bromo-2-thienyl)-N-phenylacrylamide in lab experiments is its potent and diverse pharmacological activities. It can be used to study the mechanisms of action of various neurotransmitters and signaling pathways involved in different physiological and pathological conditions. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
将来の方向性
There are several future directions for the research on 3-(4-bromo-2-thienyl)-N-phenylacrylamide. One of the areas of interest is its potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another area is its potential use as a lead compound for the development of novel drugs with improved pharmacological properties. Further studies are also needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic and toxicological profiles.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its potent and diverse pharmacological activities make it a valuable tool for studying various physiological and pathological conditions. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成法
The synthesis of 3-(4-bromo-2-thienyl)-N-phenylacrylamide involves the reaction of 4-bromo-2-thiophenecarboxylic acid with N-phenylacrylamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved by recrystallization from suitable solvents.
科学的研究の応用
3-(4-bromo-2-thienyl)-N-phenylacrylamide has been studied for its potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and neuropharmacology. It has been reported to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been shown to possess anti-inflammatory, antioxidant, and antitumor properties.
特性
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS/c14-10-8-12(17-9-10)6-7-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTQYHCNBUHJNC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)



![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)